Chondroitin Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

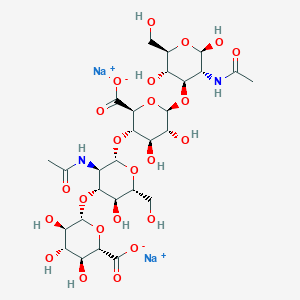

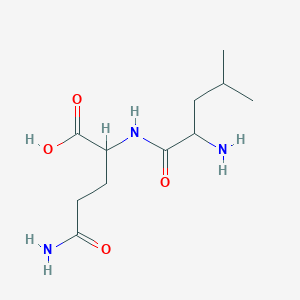

Chondroitin Sodium Salt is a glycosaminoglycan, a type of polysaccharide that is composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid. It is commonly found in the extracellular matrix of connective tissues, particularly in cartilage. This compound is known for its role in providing structural integrity and resistance to compression in cartilage. It is widely used as a dietary supplement, often in combination with glucosamine, to support joint health and manage conditions like osteoarthritis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chondroitin Sodium Salt can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the extraction of chondroitin sulfate from animal cartilage, followed by its conversion to the sodium salt form. The extraction process typically involves treating the cartilage with proteolytic enzymes like papain or trypsin to break down proteins and release chondroitin sulfate .

Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation. Specific strains of bacteria, such as Escherichia coli and Bacillus subtilis, are genetically engineered to produce chondroitin sulfate. The fermentation process is optimized to achieve high yields and purity. The resulting chondroitin sulfate is then purified and converted to the sodium salt form through neutralization with sodium hydroxide .

Analyse Des Réactions Chimiques

Types of Reactions: Chondroitin Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the structure and enhance the properties of the compound.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Major Products Formed: The major products formed from these reactions include various sulfated and carboxylated derivatives of chondroitin, which can have enhanced biological activities and improved therapeutic properties .

Applications De Recherche Scientifique

Chondroitin Sodium Salt has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a substrate for the identification and characterization of enzymes involved in glycosaminoglycan metabolism .

Biology:

Medicine:

- Widely used in the treatment of osteoarthritis due to its ability to provide structural support to cartilage and reduce inflammation .

- Investigated for its potential in treating coronary artery disease and diabetes management .

Industry:

Mécanisme D'action

Chondroitin Sodium Salt exerts its effects through several mechanisms:

Anti-inflammatory Activity: It inhibits the synthesis of pro-inflammatory mediators such as nitric oxide and proteolytic enzymes, reducing inflammation and cartilage degradation

Stimulation of Proteoglycan and Hyaluronic Acid Synthesis: It promotes the synthesis of these essential components of the extracellular matrix, enhancing the structural integrity of cartilage.

Decreased Catabolic Activity: It reduces the activity of catabolic enzymes that break down cartilage, thereby preserving cartilage structure and function.

Comparaison Avec Des Composés Similaires

Chondroitin Sodium Salt is often compared with other glycosaminoglycans such as:

Heparan Sulfate: Similar in structure but primarily found in the basement membrane and involved in cell signaling and blood coagulation.

Dermatan Sulfate: Found in skin, blood vessels, and heart valves, and involved in wound healing and coagulation.

Keratan Sulfate: Present in the cornea, cartilage, and intervertebral discs, and plays a role in maintaining tissue hydration and elasticity.

Uniqueness: this compound is unique due to its high prevalence in cartilage and its significant role in providing resistance to compression. Its ability to form hydrated gels and support tissue structure makes it particularly valuable in medical and industrial applications .

Propriétés

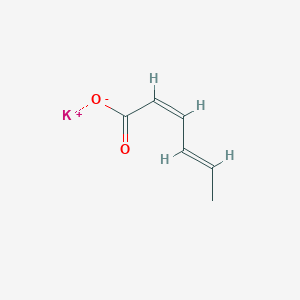

Formule moléculaire |

C28H42N2Na2O23 |

|---|---|

Poids moléculaire |

820.6 g/mol |

Nom IUPAC |

disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C28H44N2O23.2Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);;/q;2*+1/p-2/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;;/m1../s1 |

Clé InChI |

PJIUBKBHEGKTJL-VUHXTTSISA-L |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+] |

SMILES canonique |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Hydroxy-4-methylphenyl)methyl]boronic acid](/img/structure/B13854507.png)

![5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)

![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)